molecular formula C20H24O B14529016 Phenol, 2-cyclohexyl-4-(1-phenylethyl)- CAS No. 62737-77-3

Phenol, 2-cyclohexyl-4-(1-phenylethyl)-

Cat. No.: B14529016
CAS No.: 62737-77-3
M. Wt: 280.4 g/mol
InChI Key: FUOMKAZVJKCGQF-UHFFFAOYSA-N
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Description

Phenol, 2-cyclohexyl-4-(1-phenylethyl)- is an organic compound with the molecular formula C20H26O It is a substituted phenol, characterized by the presence of a cyclohexyl group and a 1-phenylethyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenol, 2-cyclohexyl-4-(1-phenylethyl)- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. For example, the reaction of 2-cyclohexyl-4-(1-phenylethyl)phenyl bromide with a strong nucleophile such as sodium hydroxide can yield the desired phenol derivative .

Industrial Production Methods

Industrial production of phenol derivatives often involves catalytic processes. For instance, the hydrogenation of cyclohexylbenzene in the presence of a suitable catalyst can produce cyclohexylphenol, which can then be further functionalized to obtain phenol, 2-cyclohexyl-4-(1-phenylethyl)- .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-cyclohexyl-4-(1-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a cyclohexanol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Phenol, 2-cyclohexyl-4-(1-phenylethyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenol, 2-cyclohexyl-4-(1-phenylethyl)- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclohexyl and phenylethyl groups may influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-cyclohexyl-4-(1-phenylethyl)- is unique due to the presence of both cyclohexyl and phenylethyl groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

62737-77-3

Molecular Formula

C20H24O

Molecular Weight

280.4 g/mol

IUPAC Name

2-cyclohexyl-4-(1-phenylethyl)phenol

InChI

InChI=1S/C20H24O/c1-15(16-8-4-2-5-9-16)18-12-13-20(21)19(14-18)17-10-6-3-7-11-17/h2,4-5,8-9,12-15,17,21H,3,6-7,10-11H2,1H3

InChI Key

FUOMKAZVJKCGQF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C3CCCCC3

Origin of Product

United States

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